6-bromo-N-(2-pyridylmethyl)hexanamide
Description
6-Bromo-N-(2-pyridylmethyl)hexanamide is a brominated hexanamide derivative featuring a pyridylmethyl substituent on the amide nitrogen. These analogs are critical intermediates in asymmetric amino acid synthesis, peptidomimetic inhibitor development, and PROTAC (Proteolysis-Targeting Chimera) design .
Properties
Molecular Formula |
C12H17BrN2O |
|---|---|
Molecular Weight |
285.18 g/mol |
IUPAC Name |
6-bromo-N-(pyridin-2-ylmethyl)hexanamide |
InChI |
InChI=1S/C12H17BrN2O/c13-8-4-1-2-7-12(16)15-10-11-6-3-5-9-14-11/h3,5-6,9H,1-2,4,7-8,10H2,(H,15,16) |
InChI Key |
MXLXVNZCXXJHIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)CCCCCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
6-Bromo-N-(tert-butoxy)hexanamide (2c)
- Structure : Tert-butoxy group as the nitrogen substituent.
- Synthesis : Prepared via alkylation of chiral Ni(II) Schiff base complexes under optimized conditions (3.0 equiv NaOH, DMF, 0–15°C), yielding 78% product with 88% diastereomeric excess (d.e.) .
- Application: Key intermediate in synthesizing Fmoc-protected amino acids (e.g., Fmoc-L-Asu(NHOtBu)-OH) for HDAC inhibitor development .
- Advantage : High diastereoselectivity and compatibility with Fmoc/tBu solid-phase peptide synthesis (SPPS) .
6-Bromo-N-(trityl)hexanamide (2a)
6-Bromo-N-(THP)hexanamide (2b)
6-Bromo-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)hexanamide (49d)
6-Bromo-N-(2-(sec-butyl)-1,3-dioxoisoindolin-4-yl)hexanamide (8a)
- Structure : Sec-butyl and phthalimide groups.
- Characterization : NMR data (δ 9.60, NH; δ 3.41, BrCH2) and ES-HRMS (m/z 393.0821 [M−H]−) confirm structure .
- Use : Chemiluminescent probe precursor via further functionalization .
Research Findings and Trends
- Protecting Group Impact : Trityl and THP groups exhibit poor stability under basic alkylation conditions, while tert-butoxy enhances both yield and stereoselectivity .
- Linker Utility : The bromohexanamide chain serves as a versatile linker in PROTACs, enabling conjugation of E3 ligase binders to target proteins .
- Structural Diversity: Modifying the nitrogen substituent (e.g., pyridylmethyl vs. isoindolinone) tailors compounds for applications ranging from catalysis to bioimaging .
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